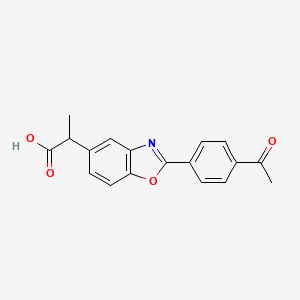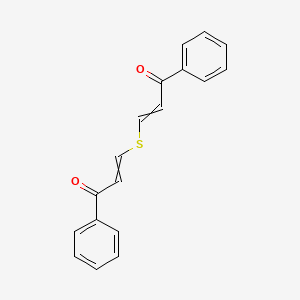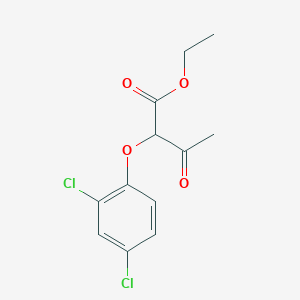
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is an organic compound that belongs to the family of phenoxy herbicides. This compound is known for its selective herbicidal properties, primarily targeting broadleaf weeds while leaving grasses relatively unaffected. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with ethyl acetoacetate. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenoxyacetic acid and ethyl acetoacetate.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols under mild heating.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and ethyl acetoacetate.
Reduction: Ethyl 2-(2,4-dichlorophenoxy)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for its potential anti-inflammatory properties due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
作用機序
The herbicidal action of Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by the plant, it induces uncontrolled growth, leading to the death of susceptible broadleaf weeds. The compound is absorbed through the leaves and translocated to the meristematic tissues, where it disrupts normal cell division and growth processes.
類似化合物との比較
Ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate is similar to other phenoxy herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but different chemical structure.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with broader spectrum activity but higher toxicity.
Mecoprop (MCPP): A phenoxy herbicide with selective action against broadleaf weeds.
The uniqueness of this compound lies in its specific ester functional group, which can be hydrolyzed to release active herbicidal agents, providing a controlled release mechanism in herbicide formulations.
特性
CAS番号 |
52043-38-6 |
|---|---|
分子式 |
C12H12Cl2O4 |
分子量 |
291.12 g/mol |
IUPAC名 |
ethyl 2-(2,4-dichlorophenoxy)-3-oxobutanoate |
InChI |
InChI=1S/C12H12Cl2O4/c1-3-17-12(16)11(7(2)15)18-10-5-4-8(13)6-9(10)14/h4-6,11H,3H2,1-2H3 |
InChIキー |
UDKSKEBTKAXQBM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=O)C)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)

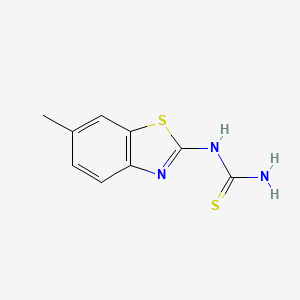
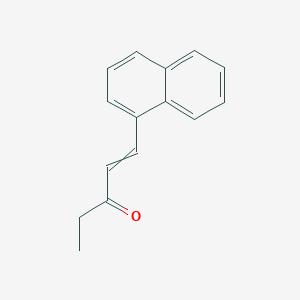

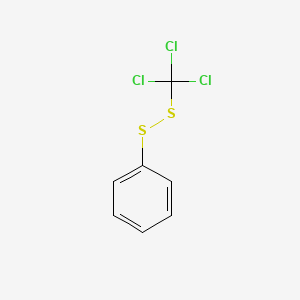
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
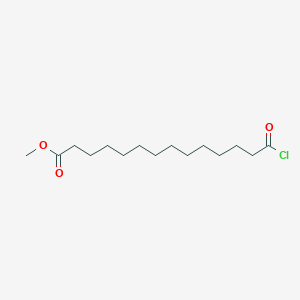
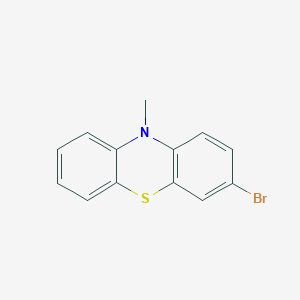
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)

